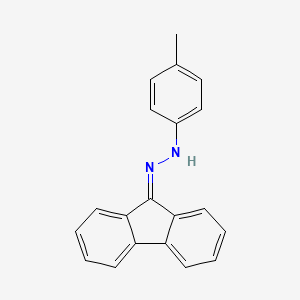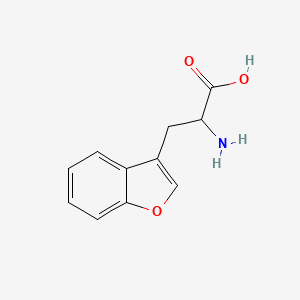
2-Amino-3-(benzofuran-3-yl)propanoic acid
Overview
Description
Synthesis Analysis The synthesis of compounds related to 2-Amino-3-(benzofuran-3-yl)propanoic acid often involves mild conditions and is characterized by various catalytic and non-catalytic methods. For instance, a protocol for synthesizing benzofuran derivatives involves reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, which upon further reaction with various aromatic aldehydes produces Schiff bases. These bases, when treated with thioacetic acid and catalytic ZnCl2, yield thiazolidinone derivatives with potential biological activity (Bhovi K. Venkatesh et al., 2010). Similarly, a cascade reaction strategy using Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization has been employed for the synthesis of 2-benzofuran-2-ylacetamides, showcasing the versatility in synthesizing benzofuran-containing compounds (B. Gabriele et al., 2007).
Molecular Structure Analysis The molecular structure of benzofuran derivatives reveals a tendency for benzofuran and phenyl rings to be almost perpendicular to each other, suggesting significant conformational preferences in these molecules. This is further elucidated through crystallographic analysis and Hirshfeld surface computational methods, which quantify and analyze the intermolecular interactions within these structures (Li Yee Then et al., 2017).
Chemical Reactions and Properties Benzofuran derivatives are known for their rich chemical reactivity, participating in various reactions such as aminocarbonylative heterocyclization, and exhibiting properties like radical scavenging. The compounds demonstrate noteworthy antioxidant properties, as shown in diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, ferrous ion chelating (FIC), and hydrogen peroxide radical scavenging assays, highlighting their potential in medicinal and pharmaceutical applications (Li Yee Then et al., 2017).
Physical Properties Analysis The crystal structures of benzofuran derivatives often exhibit interesting physical properties such as aromatic π–π stacking interactions and intermolecular hydrogen bonds, which contribute to the stability and solubility of these compounds. Such characteristics are crucial for their application in the design of biologically active molecules and the development of pharmaceutical agents (H. Choi et al., 2007).
Chemical Properties Analysis The chemical properties of benzofuran derivatives, including their reactivity and stability, are influenced by their molecular structure. The presence of functional groups such as amino and carboxylic acids contributes to their chemical versatility, enabling further derivatization and the synthesis of compounds with targeted biological activities. These properties underscore the potential of benzofuran derivatives in the development of new therapeutic agents (B. Gabriele et al., 2007).
Scientific Research Applications
Fluorescent Derivatisation in Biochemistry
2-Amino-3-(benzofuran-3-yl)propanoic acid is used in biochemical research for fluorescent derivatization of amino acids. This process involves coupling the compound to the amino group of various amino acids, resulting in derivatives that exhibit strong fluorescence. This property is beneficial for biological assays due to the derivatives' high emission wavelengths and good quantum yields, making them suitable for use in fluorescence microscopy and other fluorescence-based techniques (Frade et al., 2007).
Synthesis of Benzofuran-Derived Compounds
The compound has been used in the synthesis of various benzofuran-derived compounds, which are of interest due to their potential biological activities. For instance, it is involved in the one-pot, three-component synthesis of 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids, a process that offers good to excellent yields and is significant for the development of new therapeutic agents (Adib et al., 2010).
Enhanced Synthesis Techniques
Researchers have developed improved synthesis methods for compounds like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a derivative of this compound. These methods offer advantages such as milder reaction conditions, simpler operations, and higher yields, which are crucial for the large-scale production of these compounds for research and potential pharmaceutical applications (Deng Yong, 2010).
Role in Organic Chemistry and Materials Science
The compound is also involved in the preparation of various benzofuran and benzothiophene derivatives, which have applications in organic chemistry and materials science. These derivatives exhibit properties like fluorescence and can form the basis for new materials with unique optical and electronic characteristics (Rádl et al., 2000).
Antioxidant and Antimicrobial Research
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial properties. These studies are important for the development of new drugs with potential applications in treating various diseases and infections (Shankerrao et al., 2013).
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2-amino-3-(benzofuran-3-yl)propanoic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that this compound can be metabolized by decarboxylation to produce pyruvic acid . The decarboxylated form of this compound has been shown to have optical absorption properties, which may be due to the presence of a singlet state with low energy .
Biochemical Pathways
It is known that this compound can be used as a precursor for the synthesis of other compounds, such as lysine and polypeptides . It is also used to synthesize the cofactor S-adenosyl methionine, which is important for protein synthesis and metabolism .
Pharmacokinetics
It is known that this compound can be found in the intestinal tract and is metabolized by decarboxylation to produce pyruvic acid .
Action Environment
It is known that this compound can be found in the intestinal tract , suggesting that its action may be influenced by factors such as pH and the presence of other compounds in the gut.
Safety and Hazards
The safety information available indicates that 2-Amino-3-(benzofuran-3-yl)propanoic acid should be handled with caution. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
2-Amino-3-(benzofuran-3-yl)propanoic acid plays a significant role in biochemical reactions. It is metabolized by decarboxylation to produce pyruvic acid, a key intermediate in cellular respiration . This compound interacts with enzymes such as decarboxylases, which facilitate the removal of a carboxyl group, leading to the formation of pyruvic acid. Additionally, this compound is used to synthesize S-adenosyl methionine, a cofactor involved in methylation reactions essential for gene expression and protein function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s decarboxylated form, pyruvic acid, is a critical component of the citric acid cycle, which generates energy for cellular activities . By participating in these metabolic pathways, this compound indirectly impacts cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to decarboxylases, facilitating the removal of a carboxyl group to form pyruvic acid . This reaction is essential for maintaining the balance of metabolic intermediates within the cell. Additionally, this compound is involved in the synthesis of S-adenosyl methionine, which acts as a methyl donor in various biochemical reactions, influencing gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the decarboxylated form of this compound, pyruvic acid, has optical absorption properties, which may be due to the presence of a singlet state with low energy . These properties can affect the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and energy production. At higher doses, it may cause toxic or adverse effects, potentially disrupting normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by decarboxylation to produce pyruvic acid, which enters the citric acid cycle to generate energy . The compound also participates in the synthesis of S-adenosyl methionine, a cofactor involved in methylation reactions that regulate gene expression and protein function . These metabolic pathways highlight the compound’s role in maintaining cellular homeostasis and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing metabolic pathways and cellular processes.
properties
IUPAC Name |
2-amino-3-(1-benzofuran-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKYWMOMQWBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992800 | |
| Record name | 3-(1-Benzofuran-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72071-49-9 | |
| Record name | 3-(3-Benzofuranylalanine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072071499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Benzofuran-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-3-(benzofuran-3-yl)propanoic acid (ABPA) interact with the NosL enzyme, and what are the downstream effects?
A1: The research demonstrates that ABPA acts as an alternative substrate for NosL, a radical SAM enzyme typically involved in the biosynthesis of the thiopeptide antibiotic nosiheptide. [] Instead of the expected hydrogen abstraction from the indole nitrogen (as seen with the natural substrate L-Trp), ABPA directs the 5'-deoxyadenosyl (dAdo) radical to abstract a hydrogen atom from its amino group. [] This unexpected interaction leads to a decarboxylation reaction, resulting in a novel decarboxylated product instead of the typical 3-methyl-2-indolic acid. [] This finding highlights the potential of NosL to catalyze reactions beyond its known biological function and suggests the possibility of engineering this enzyme for novel catalytic activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




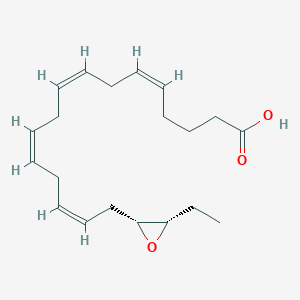
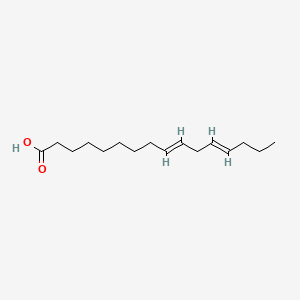
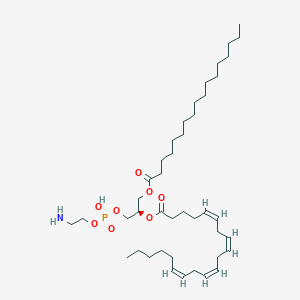
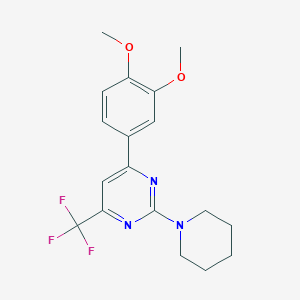
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
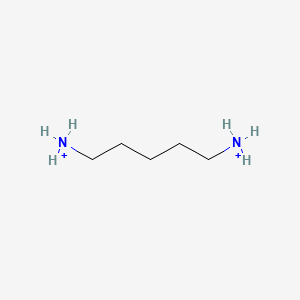
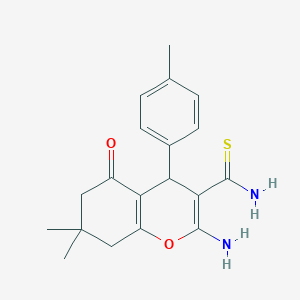
![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)
